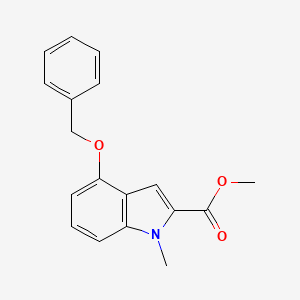

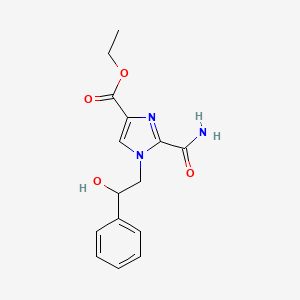

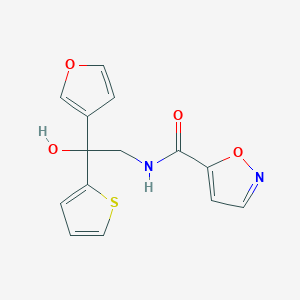

methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “methyl 4-(benzyloxy)-1-methyl” part suggests that there are methyl and benzyloxy substituents on the indole structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds are often solids at room temperature .科学研究应用

Anticancer Activity

“Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate” has been investigated for its potential as an anticancer agent. Researchers have synthesized and evaluated its derivatives, specifically 2-phenylbenzimidazoles. These compounds exhibit promising activity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). Notably, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold enhances anticancer effects. Additionally, electron-donating groups (e.g., OH, OMe, –NMe₂, –O–CH₂–C₆H₅) contribute to increased activity, while electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce inhibition .

Synthesis of Benzimidazole Derivatives

The compound serves as a precursor for benzimidazole derivatives. Researchers have developed a facile and efficient synthesis method for 2-(substituted-phenyl) benzimidazole derivatives. By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulfite as an oxidation agent, they obtained 23 benzimidazole compounds. The structure of these compounds was confirmed using FTIR, NMR, and HRMS. This synthetic approach allows for the modification of functional groups to optimize bioactivity .

Potential Drug Development

Given its structural similarity to nucleotides found in the human body, benzimidazole derivatives, including “methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate,” are actively explored as potential anticancer drugs. Researchers aim to improve bioactivity by varying functional groups on the benzimidazole core. Several commercially available anticancer drugs, such as osimertinib and vinblastine, are based on the benzimidazole skeleton .

Beyond Anticancer Applications

While anticancer research dominates, benzimidazole derivatives also find applications in other therapeutic areas. These include anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties. Researchers continue to explore novel derivatives and optimize their pharmacological profiles .

Suzuki–Miyaura Coupling

Although not directly related to the compound, Suzuki–Miyaura cross-coupling reactions are widely used for carbon–carbon bond formation. Researchers employ this method to synthesize complex molecules, including those with benzimidazole moieties. The mild reaction conditions and functional group tolerance make it a valuable tool in drug development .

Mannich Bases

In a separate study, researchers synthesized Mannich bases derived from 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione. These compounds exhibited good yield and were obtained through aminomethylation with paraformaldehyde and substituted amines. Ultrasound and molecular sieves facilitated the reaction. While not directly related to the compound , this work highlights the versatility of related structures in drug discovery .

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the compound could potentially interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involved in carbon–carbon bond formation .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which the compound could potentially be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

属性

IUPAC Name |

methyl 1-methyl-4-phenylmethoxyindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-19-15-9-6-10-17(14(15)11-16(19)18(20)21-2)22-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJCMQLPHRVOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

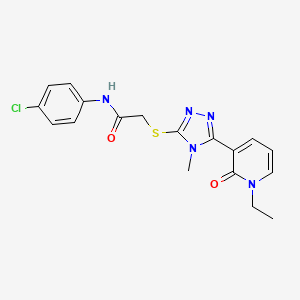

![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)

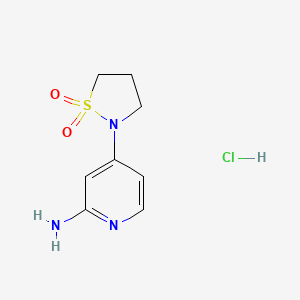

![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)

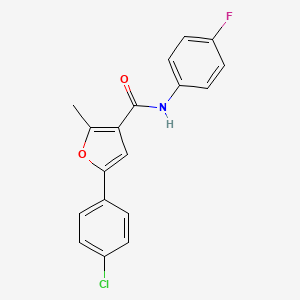

![N-(2,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2870330.png)

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)